molecular formula C6H8S2 B14697939 2-[(Methylsulfanyl)methyl]thiophene CAS No. 22906-17-8

2-[(Methylsulfanyl)methyl]thiophene

Cat. No.: B14697939
CAS No.: 22906-17-8
M. Wt: 144.3 g/mol
InChI Key: SXBFKTWZWIHXOY-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)methyl]thiophene, with the molecular formula C6H8S2 and an average mass of 144.250 g/mol, is a substituted thiophene derivative of significant interest in scientific research . Thiophene-based compounds are recognized as versatile scaffolds in medicinal chemistry and material science . In pharmaceutical research, the thiophene nucleus is a crucial structural component in numerous therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties . While the specific biological profile of this compound is subject to ongoing investigation, its structure positions it as a valuable building block for the synthesis of novel chemical entities and combinatorial libraries aimed at drug discovery . In material science, thiophene derivatives are fundamental in the development of conjugated polymers and organic electronics . These electron-rich conjugated systems can be engineered to display high electrical conductivity when oxidized and possess valuable nonlinear optical (NLO) properties . Consequently, this compound serves as a potential monomer or intermediate for creating advanced organic materials, such as conductive polymers, sensors, and electroactive metallopolymers, which find applications in the detection of various analytes like cations, anions, and biomolecules . The methylsulfanylmethyl substituent on the thiophene ring may influence its electronic characteristics and reactivity, making it a compound of interest for exploring structure-activity relationships and for custom synthetic applications. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and adhere to all laboratory safety protocols before use.

Properties

CAS No.

22906-17-8

Molecular Formula

C6H8S2

Molecular Weight

144.3 g/mol

IUPAC Name

2-(methylsulfanylmethyl)thiophene

InChI

InChI=1S/C6H8S2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3

InChI Key

SXBFKTWZWIHXOY-UHFFFAOYSA-N

Canonical SMILES

CSCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene, 2-[(methylthio)methyl]- can be synthesized through several methods. Another method involves the vapor-phase dehydrogenation of a mixture of 1-pentanol and carbon disulfide .

Industrial Production Methods

In industrial settings, the production of thiophene, 2-[(methylthio)methyl]- often involves the use of catalytic processes to ensure high yields and purity. The vapor-phase dehydrogenation method is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-[(methylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic substitution reactions are common, where the methylthio group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Thiophene, 2-[(methylthio)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 2-[(methylthio)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophene derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:

Compound Name Substituents Source/Application Key Properties/Activities Reference ID
2-[(Methylsulfanyl)methyl]thiophene -CH₂-S-CH₃ at C2 Synthetic/Not explicitly stated Potential lipophilicity, sulfur-mediated reactivity N/A
2-(Thiophen-2-yl)acetic acid -CH₂COOH at C2 Synthetic (mPGES-1 inhibitor) Anti-inflammatory activity via mPGES-1 inhibition
2-(Penta-1,3-diynyl)-5-(3,4-dihydroxybut-1-ynyl)thiophene -C≡C-C≡C- and -C≡C-(OH)₂ at C2/C5 Natural (Pluchea indica) Anti-tumor activity (Bel-7402, A2780 cells)
5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile Acetyl, amino, furanyl groups Synthetic (Research chemical) Unspecified research applications
2-Acetyl-3-methylthiophene Acetyl (-COCH₃) at C2, methyl at C3 Synthetic Electron-withdrawing effects, used in organic synthesis

Substituent Effects on Reactivity and Bioactivity

  • Electronic Effects :

    • Methylsulfanylmethyl Group : The -S-CH₃ group is electron-donating via sulfur’s lone pairs, activating the thiophene ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., acetyl in 2-acetyl-3-methylthiophene), which deactivate the ring .
    • Hydroxy/Acetoxy Groups : Natural thiophenes from Pluchea indica (e.g., compounds 1–3 in ) feature hydroxyl or acetoxy substituents, enhancing polarity and hydrogen-bonding capacity, which may influence their anti-tumor activity .
  • Biological Activity :

    • The acetic acid derivative (2-(thiophen-2-yl)acetic acid) inhibits mPGES-1, a key enzyme in prostaglandin biosynthesis, highlighting the role of carboxylic acid groups in target binding .
    • Natural thiophenes with diynyl and hydroxybutynyl chains (e.g., compound 9 in ) demonstrate selective cytotoxicity against cancer cells, suggesting that extended conjugated systems enhance bioactivity .

Q & A

Q. How to reconcile conflicting bioactivity results in structure-activity relationship (SAR) studies?

  • Methodological Answer : Variations may stem from assay conditions (e.g., pH, incubation time). Standardize protocols using CLSI guidelines. Apply QSAR models (e.g., CoMFA) to isolate electronic (σ) vs. steric (Es) contributions .

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